N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structural components, including an isoxazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Piperidine Derivative Preparation: The piperidine moiety is often prepared through the hydrogenation of pyridine derivatives or via reductive amination of piperidone.
Coupling Reaction: The final step involves coupling the isoxazole and piperidine derivatives using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-pressure hydrogenation for the piperidine synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of N-oxides and hydroxylated derivatives.
Reduction: Amides and alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N1-(isoxazol-3-yl)-N2-(piperidin-4-yl)methyl)oxalamide
- **N1-(isoxazol-3-yl)-N2-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the methoxyethyl group, which can influence its pharmacokinetic properties, such as solubility and membrane permeability, potentially enhancing its efficacy and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-21-9-7-18-5-2-11(3-6-18)10-15-13(19)14(20)16-12-4-8-22-17-12/h4,8,11H,2-3,5-7,9-10H2,1H3,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOXSNNYDYXSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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